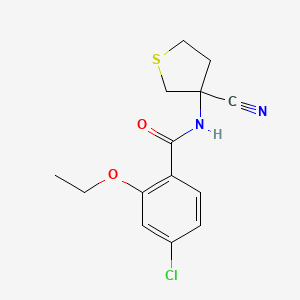
4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide, also known as clopidogrel, is a widely used antiplatelet drug that prevents blood clotting. It is a prodrug that is metabolized in the liver to an active form that irreversibly inhibits the P2Y12 receptor on platelets.
Aplicaciones Científicas De Investigación
Clopidogrel is widely used in the prevention of cardiovascular diseases such as stroke and heart attack. It is also used in the treatment of acute coronary syndrome, peripheral artery disease, and atrial fibrillation. In addition, 4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide has been studied for its potential use in the prevention of cancer metastasis and as a treatment for Alzheimer's disease.
Mecanismo De Acción
Clopidogrel works by irreversibly inhibiting the P2Y12 receptor on platelets, which is involved in the activation of platelets and the formation of blood clots. The active metabolite of 4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide binds to the P2Y12 receptor and prevents the binding of ADP, which is a key mediator of platelet activation. This results in a decrease in platelet aggregation and a reduction in the risk of blood clots.
Biochemical and Physiological Effects:
Clopidogrel has been shown to have a number of biochemical and physiological effects. It reduces platelet aggregation, which leads to a decrease in the risk of blood clots. It also reduces the production of inflammatory cytokines, which may contribute to the development of cardiovascular disease. In addition, 4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide has been shown to have antioxidant properties, which may help to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clopidogrel is a widely used drug that has been extensively studied in clinical trials. It is relatively easy to administer and has a well-established safety profile. However, there are some limitations to its use in lab experiments. For example, it can be difficult to control the dose of 4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide in in vitro experiments, and the metabolites of 4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide can have different effects than the parent compound.
Direcciones Futuras
There are a number of future directions for research on 4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide. One area of interest is the development of new antiplatelet drugs that are more effective and have fewer side effects than 4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide. Another area of interest is the potential use of 4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide in the prevention of cancer metastasis and as a treatment for Alzheimer's disease. Finally, there is a need for further research on the biochemical and physiological effects of 4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide, particularly with regard to its antioxidant properties.
Métodos De Síntesis
Clopidogrel is synthesized by a multi-step process starting from 2-ethoxybenzoic acid. The first step involves the conversion of 2-ethoxybenzoic acid to 2-ethoxybenzoyl chloride using thionyl chloride. The resulting compound is then reacted with 3-chlorothiophene-2-carboxamide to form 2-ethoxy-5-(3-chlorothiophene-2-carbonyl)-benzoic acid. This intermediate is then reacted with cyanide ion to form 4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide.
Propiedades
IUPAC Name |
4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c1-2-19-12-7-10(15)3-4-11(12)13(18)17-14(8-16)5-6-20-9-14/h3-4,7H,2,5-6,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJMBHNXAPMQKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Cl)C(=O)NC2(CCSC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-(7-oxa-4-azaspiro[2.5]octan-6-yl)acetate;hydrochloride](/img/structure/B2942621.png)
![3-[[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2942622.png)
![2-[(4-fluorophenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B2942623.png)




![Methyl 2-cinnamamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2942633.png)
![4-(2-chlorophenyl)-6-[[4-(2-chlorophenyl)-5-cyano-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanylmethylsulfanyl]-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile](/img/structure/B2942634.png)
